molecular formula C27H22F2N4O3 B3011291 N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1184964-44-0

N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B3011291
CAS No.: 1184964-44-0
M. Wt: 488.495
InChI Key: XWPIJOJLOXIVLH-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22F2N4O3 and its molecular weight is 488.495. The purity is usually 95%.
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Scientific Research Applications

Hepatitis B Virus Inhibition

Research has shown that certain derivatives similar to N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide exhibit inhibitory activity against the Hepatitis B virus (HBV). One study demonstrated that a closely related compound had nanomolar inhibitory activity against HBV in vitro (Ivashchenko et al., 2019).

Antiallergic Properties

Compounds structurally related to this compound have been explored for their antiallergic effects. A study highlighted the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides, showing significant antiallergic potency (Menciu et al., 1999).

Antimicrobial Activity

Some derivatives of this compound have shown promising antibacterial and antifungal activities. A study found that certain N-aryl acetamide derivatives exhibited effective action against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Lipase and α-Glucosidase Inhibition

Research has been conducted on the inhibition of lipase and α-glucosidase, important for managing conditions like obesity and diabetes. Compounds structurally similar to this compound demonstrated significant anti-lipase and anti-α-glucosidase activity (Bekircan et al., 2015).

Antiplasmodial Properties

Novel derivatives with structural similarities have been evaluated for antiplasmodial properties against Plasmodium falciparum, the parasite responsible for malaria. These studies involve exploring the compounds' interactions with the parasite's lactate dehydrogenase to hinder its function (Mphahlele et al., 2017).

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N4O3/c1-16-3-10-23-20(11-16)25-26(33(23)14-24(34)31-22-12-18(28)6-9-21(22)29)27(35)32(15-30-25)13-17-4-7-19(36-2)8-5-17/h3-12,15H,13-14H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPIJOJLOXIVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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